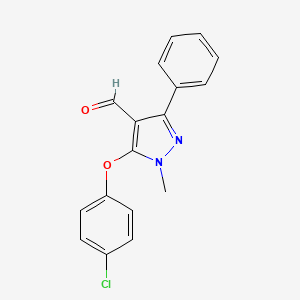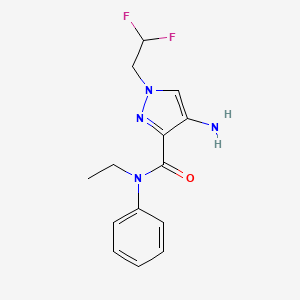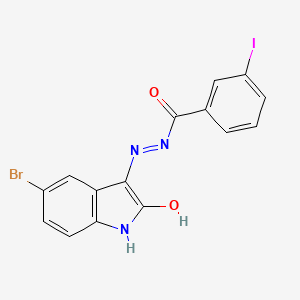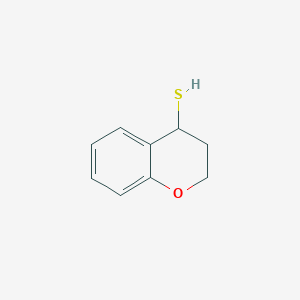
(R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl (2-fluoro-3-iodopropyl)carbamate is an organic compound with the molecular formula C8H15FINO2. It is characterized by the presence of a tert-butyl group, a fluoro substituent, and an iodine atom attached to a propyl chain, which is further linked to a carbamate group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (2-fluoro-3-iodopropyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-tert-butyl carbamate and 2-fluoro-3-iodopropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate group, facilitating nucleophilic substitution.
Nucleophilic Substitution: The deprotonated carbamate reacts with 2-fluoro-3-iodopropanol, leading to the formation of ®-tert-Butyl (2-fluoro-3-iodopropyl)carbamate.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (2-fluoro-3-iodopropyl)carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (2-fluoro-3-iodopropyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free carbamate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a fluoro-iodo oxide.
Scientific Research Applications
®-tert-Butyl (2-fluoro-3-iodopropyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (2-fluoro-3-iodopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and iodine substituents can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. The carbamate group may also play a role in the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-fluoro-3-iodopropyl)carbamate: Lacks the ®-configuration, which may affect its reactivity and biological activity.
tert-Butyl (2-chloro-3-iodopropyl)carbamate: Contains a chlorine atom instead of a fluorine atom, leading to different chemical properties.
tert-Butyl (2-fluoro-3-bromopropyl)carbamate:
Uniqueness
®-tert-Butyl (2-fluoro-3-iodopropyl)carbamate is unique due to its specific ®-configuration and the presence of both fluoro and iodine substituents. These features contribute to its distinct chemical reactivity and potential for selective biological interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-fluoro-3-iodopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FINO2/c1-8(2,3)13-7(12)11-5-6(9)4-10/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPFWSBKIVUQJO-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CI)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CI)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)
![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)
![3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2532512.png)




![4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2532518.png)

![1-(3-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2532520.png)



